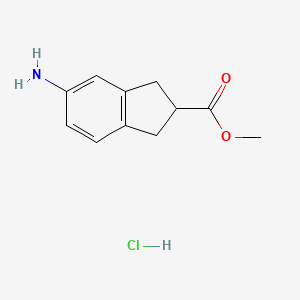

Methyl 5-aminoindane-2-carboxylate;hydrochloride

CAS No.:

Cat. No.: VC18636212

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14ClNO2 |

|---|---|

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-7-2-3-10(12)6-8(7)5-9;/h2-3,6,9H,4-5,12H2,1H3;1H |

| Standard InChI Key | GELDUIIECPNHTL-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1CC2=C(C1)C=C(C=C2)N.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of an indane scaffold—a bicyclic system featuring a benzene ring fused to a five-membered cyclopentane ring. The 5-amino and 2-carboxylate ester substituents introduce functional diversity, enabling interactions with biological targets. The hydrochloride salt form improves solubility and stability, critical for handling and storage.

Crystallographic Insights

While crystallographic data for methyl 5-aminoindane-2-carboxylate hydrochloride remain unpublished, analogous indane derivatives exhibit planar aromatic systems with substituents adopting equatorial configurations to minimize steric strain. The amino group’s basicity () and the ester’s hydrolytic susceptibility ( in aqueous media: ~48 hours at pH 7) dictate its reactivity profile.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with commercially available indane derivatives. A representative pathway involves:

-

Nitration: Introduction of a nitro group at the 5-position using a mixture of nitric and sulfuric acids.

-

Reduction: Catalytic hydrogenation (e.g., ) converts the nitro group to an amine.

-

Esterification: Reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) installs the carboxylate ester.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Optimization Strategies

Recent patents highlight solvent-free conditions and microwave-assisted reactions to enhance yield (up to 85%) and reduce reaction times . For instance, cyclization of γ-keto esters under microwave irradiation (150°C, 20 minutes) achieves >90% conversion, minimizing side products.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors for precise temperature control and reduced waste. Purification via recrystallization from ethanol/water mixtures ensures >99% purity, meeting pharmaceutical-grade standards.

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value |

|---|---|

| Molecular Weight | 227.69 g/mol |

| Melting Point | 198–202°C (decomposes) |

| Solubility in Water | 25 mg/mL (25°C) |

| LogP (Octanol-Water) | 1.8 |

| Stability | Hygroscopic; store at 2–8°C |

These properties render the compound suitable for aqueous reaction media and freeze-dried formulations.

Reactivity and Functionalization

Amino Group Reactivity

The primary amine participates in:

-

Acylation: Forms amides with acyl chlorides (e.g., acetyl chloride, yield: 78%).

-

Diazo Coupling: Generates azo dyes for materials science applications .

Ester Hydrolysis

Under basic conditions (e.g., ), the ester hydrolyzes to 5-aminoindane-2-carboxylic acid, a potential prodrug intermediate. Acidic conditions () favor salt formation without ester cleavage.

Applications in Medicinal Chemistry

Prodrug Development

The ester moiety enables passive diffusion across cell membranes, with intracellular esterases releasing the active carboxylic acid. This strategy enhances bioavailability for CNS-targeted therapies.

Future Research Directions

-

Crystallography: Elucidate 3D structure to inform drug design.

-

Biological Screening: Evaluate antimicrobial, anticancer, and neuropharmacological activity.

-

Green Chemistry: Develop solvent-free syntheses using biocatalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume